2-(4-acetylphenoxy)-N-[(6-cyclopropylpyrimidin-4-yl)methyl]acetamide
CAS No.: 2176201-87-7
Cat. No.: VC4175223
Molecular Formula: C18H19N3O3
Molecular Weight: 325.368
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2176201-87-7 |
|---|---|
| Molecular Formula | C18H19N3O3 |
| Molecular Weight | 325.368 |
| IUPAC Name | 2-(4-acetylphenoxy)-N-[(6-cyclopropylpyrimidin-4-yl)methyl]acetamide |
| Standard InChI | InChI=1S/C18H19N3O3/c1-12(22)13-4-6-16(7-5-13)24-10-18(23)19-9-15-8-17(14-2-3-14)21-11-20-15/h4-8,11,14H,2-3,9-10H2,1H3,(H,19,23) |
| Standard InChI Key | FWZHYIQBDFLDLL-UHFFFAOYSA-N |
| SMILES | CC(=O)C1=CC=C(C=C1)OCC(=O)NCC2=CC(=NC=N2)C3CC3 |
Introduction
Synthesis Pathway
The synthesis of such a compound typically involves:
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Formation of the Phenoxy Moiety:
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Reacting 4-hydroxyacetophenone with a chloroacetate derivative to introduce the phenoxy linkage.
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Acetamide Formation:
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The acetamide group can be introduced by reacting chloroacetamide with a pyrimidine derivative containing a cyclopropyl substitution.
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Coupling Reaction:
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The final step involves coupling the phenoxy and acetamide fragments using standard organic synthesis techniques (e.g., nucleophilic substitution or amidation).
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Potential Applications
Given its structural features, this compound could have applications in several fields:
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Pharmaceuticals:
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The pyrimidine ring is often found in bioactive molecules, including kinase inhibitors and anti-cancer agents.
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The acetophenone group may contribute to antioxidant or anti-inflammatory properties.
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Material Science:
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Phenoxy derivatives are used in polymer science for creating high-performance materials.
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Agricultural Chemistry:
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Pyrimidine derivatives are common in herbicides and fungicides.
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Spectroscopic Features:
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NMR (Nuclear Magnetic Resonance):
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Proton signals for aromatic hydrogens on the phenoxy group.
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Distinct signals for the cyclopropyl group in both -NMR and -NMR.
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IR (Infrared Spectroscopy):
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Characteristic peaks for amide () and ether () groups.
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Mass Spectrometry:
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Molecular ion peak at ~299 m/z.
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Research Implications
While specific studies on this compound are unavailable, similar structures have been explored for:
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Anti-Cancer Activity: Pyrimidine derivatives often inhibit enzymes like tyrosine kinases.
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Anti-Microbial Properties: Acetophenone derivatives exhibit antibacterial and antifungal activities.
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Drug Development: The combination of functional groups suggests potential as a lead compound for further optimization.
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